2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide
CAS No.:
Cat. No.: VC13251298
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 2-methyl-4-(oxan-4-yl)-1-oxidopyridin-1-ium |
| Standard InChI | InChI=1S/C11H15NO2/c1-9-8-11(2-5-12(9)13)10-3-6-14-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3 |
| Standard InChI Key | JDKRGCMPKTUQMU-UHFFFAOYSA-N |
| SMILES | CC1=[N+](C=CC(=C1)C2CCOCC2)[O-] |
| Canonical SMILES | CC1=[N+](C=CC(=C1)C2CCOCC2)[O-] |
Introduction
Chemical Structure and Identification
Molecular Architecture
The compound features a pyridine ring substituted at the 4-position with a tetrahydropyran group and a methyl group at the 2-position. The N-oxide functional group introduces polarity, influencing its reactivity and solubility . Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-methyl-4-(oxan-4-yl)-1-oxidopyridin-1-ium |
| Molecular Formula | C₁₁H₁₅NO₂ |
| SMILES | CC1=N+[O-] |
| InChIKey | JDKRGCMPKTUQMU-UHFFFAOYSA-N |
The stereochemistry of the tetrahydropyran ring (chair conformation) and the planar pyridine moiety contribute to its stability .
Synthesis and Preparation
Synthetic Routes
While direct synthesis protocols for this compound are proprietary, analogous methods from patents suggest multi-step reactions:
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling of 2-methyl-3-butyne-2-ol with bromoethylene .
-
Kucherov Reaction: Hydration of alkynes using mercury bisulfate and sulfuric acid to form ketones .
-
Oxidation: Conversion of aldehydes to carboxylic acids using potassium permanganate .
A generalized pathway involves:
-
Functionalization of the pyridine ring.
-
Cyclization to form the tetrahydropyran group.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 193.24 g/mol | |
| Density | ~0.9 g/cm³ (estimated) | |
| Boiling Point | 196–200°C (extrapolated) | |
| Solubility | Soluble in polar solvents (e.g., DMSO, THF) | |
| LogP | ~3.1 (predicted) |
The compound’s polarity from the N-oxide group enhances solubility in aqueous systems, while the tetrahydropyran moiety contributes to lipophilicity .
Applications and Research
Pharmaceutical Intermediates
The structural similarity to bioactive pyran derivatives suggests potential as:
-
Antimicrobial Agents: Analogous 1,4-dihydropyran derivatives exhibit MIC values of 16–256 μg/ml against bacterial and fungal strains .
-
Kinase Inhibitors: Pyridine N-oxides are explored in cancer research for their ability to modulate enzyme activity .
Catalysis
Tantalum-based metal-organic frameworks (Ta-MOFs) catalyze pyran derivative synthesis with >85% efficiency under mild conditions .
| Parameter | Details |
|---|---|
| Hazard Codes | Xi (Irritant) |
| Protective Equipment | Gloves, respirators, eyeshields |
| Storage | Room temperature, inert atmosphere |
No acute toxicity data are available, but structural analogs show low oral and dermal toxicity .
| Supplier | Purity | Region |
|---|---|---|
| Fluorochem Ltd. | >95% | United Kingdom |
| Oakwood Products, Inc. | >98% | United States |
| VulcanChem | Custom grades | Global |
Pricing varies by scale, with bulk quantities (≥1 kg) available at reduced rates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume